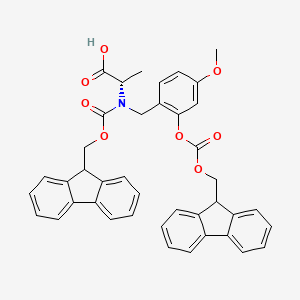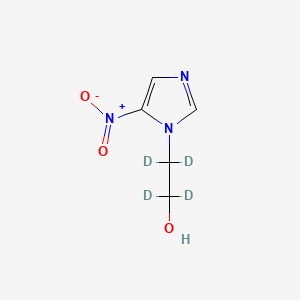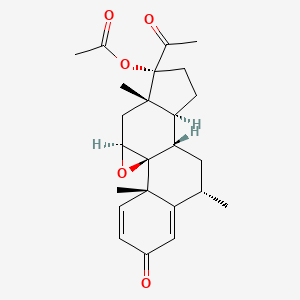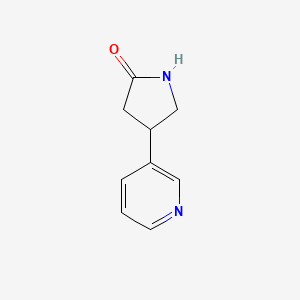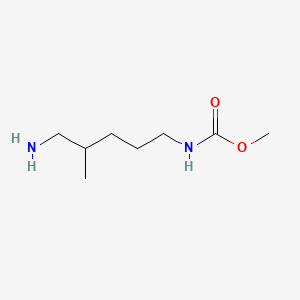
(S)-Rasagiline-13C3 Mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Rasagiline-13C3 Mesylate is a labeled version of Rasagiline Mesylate, where three carbon atoms are replaced with the isotope carbon-13. Rasagiline Mesylate is a highly potent, selective, irreversible, second-generation monoamine oxidase inhibitor with selectivity for type B of the enzyme (MAO-B). It is primarily used for the treatment of idiopathic Parkinson’s disease .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Rasagiline-13C3 Mesylate involves the incorporation of carbon-13 labeled precursors into the synthetic pathway of Rasagiline Mesylate. The general synthetic route includes the following steps:
Formation of the Indanone Intermediate: The synthesis begins with the preparation of 1-indanone, which is then subjected to a series of reactions to introduce the carbon-13 labeled atoms.
Alkylation: The indanone intermediate undergoes alkylation with propargylamine to form the corresponding propargylamine derivative.
Mesylation: The final step involves the mesylation of the propargylamine derivative to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as thin film hydration and modified spraying techniques have been explored for the preparation of Rasagiline Mesylate .
化学反応の分析
Types of Reactions: (S)-Rasagiline-13C3 Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The mesylate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of Rasagiline.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
(S)-Rasagiline-13C3 Mesylate has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in tracing biochemical pathways and understanding enzyme interactions.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand drug metabolism and distribution.
Industry: Employed in the development of diagnostic tools and therapeutic agents
作用機序
(S)-Rasagiline-13C3 Mesylate exerts its effects by selectively inhibiting the monoamine oxidase B enzyme. This inhibition increases the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease. The compound binds irreversibly to the enzyme, leading to long-lasting effects. The molecular targets include the active site of monoamine oxidase B, and the pathways involved are primarily related to dopamine metabolism .
類似化合物との比較
Selegiline: Another monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase B with additional glutamate release inhibition properties.
Comparison:
Uniqueness: (S)-Rasagiline-13C3 Mesylate is unique due to its carbon-13 labeling, which makes it particularly useful in research applications involving isotopic tracing.
Efficacy: Compared to Selegiline and Safinamide, Rasagiline has a more potent and selective inhibition of monoamine oxidase B, leading to fewer side effects and better patient outcomes
特性
IUPAC Name |
methanesulfonic acid;(1S)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1/i1+1,2+1,9+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-AJPOOADWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@H]1CCC2=CC=CC=C12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
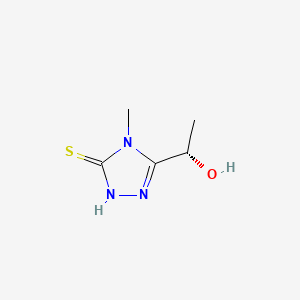


![(4aR,8aR)-4-nitroso-2,3,4a,5,6,7,8,8a-octahydro-1H-pyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
